Home > Products > Screening Compounds P16204 > 1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole
1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole -

1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole

Catalog Number: EVT-15393302
CAS Number:
Molecular Formula: C8H10F2N2
Molecular Weight: 172.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family, which is characterized by the presence of a five-membered ring containing two nitrogen atoms. This specific compound features a cyclopropyl group and a difluoroethyl substituent, making it of interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C7H8F2N2C_7H_8F_2N_2, and it has been studied for various applications, particularly in the field of pharmaceuticals.

Source and Classification

The compound can be classified as a pyrazole derivative, which is known for its diverse pharmacological properties. Pyrazoles are often explored for their roles as anti-inflammatory, anti-cancer, and anti-microbial agents. The synthesis and biological activities of pyrazole derivatives have been extensively reviewed in scientific literature, highlighting their significance in drug discovery and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole typically involves several key steps:

  1. Difluoromethylation: The introduction of the difluoroethyl group can be achieved using difluoromethylating agents such as difluoromethyl sulfide or other fluorinated reagents.
  2. Formation of the Pyrazole Ring: The pyrazole structure is generally formed through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds. This process may occur under acidic or basic conditions, depending on the specific reagents used.
  3. Optimization of Reaction Conditions: Various solvents and temperatures are employed to maximize yield and purity. For instance, using aprotic dipolar solvents can enhance reaction efficiency .
  4. Carboxylation: If necessary, a carboxylic acid group can be introduced through carboxylation reactions involving carbon dioxide or other carboxylating agents.

These methods are crucial for obtaining the desired compound with high yields and minimal byproducts.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole can be depicted as follows:

  • Molecular Formula: C7H8F2N2C_7H_8F_2N_2
  • Molecular Weight: 174.15 g/mol
  • Structural Features:
    • A five-membered pyrazole ring.
    • A cyclopropyl group attached to one nitrogen atom.
    • A difluoroethyl group attached to the carbon adjacent to the second nitrogen atom.

The arrangement of these groups contributes to the compound's unique chemical properties and potential biological activities.

Chemical Reactions Analysis

Reactions and Technical Details

1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole can undergo several chemical reactions:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to various oxidized derivatives.
  • Reduction: Reduction reactions may utilize lithium aluminum hydride, resulting in reduced derivatives that could have altered biological activity.
  • Substitution Reactions: The presence of reactive functional groups allows for substitution reactions where halogens or nucleophiles can replace existing groups.
  • Condensation Reactions: These can occur with aldehydes or ketones to form new carbon-carbon bonds, potentially leading to more complex molecules.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole primarily involves its interaction with biological targets such as enzymes or receptors. Notably:

  • Enzyme Inhibition: This compound has been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain. Inhibition of SDH can disrupt cellular respiration and fatty acid synthesis in various organisms.
  • Binding Interactions: The carbonyl oxygen atom in the compound may form hydrogen bonds with specific amino acids in the active site of SDH, influencing its activity and potentially altering metabolic pathways .

Understanding these interactions is crucial for developing targeted therapies based on this compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole include:

Chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents or bases.

These properties are significant for handling and application in research settings.

Applications

Scientific Uses

The applications of 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole span various fields:

  • Pharmaceutical Development: Due to its inhibitory effects on succinate dehydrogenase, this compound is being researched for potential use in treating metabolic disorders or cancers where SDH plays a role .
  • Agricultural Chemistry: Its ability to affect fatty acid synthesis can be harnessed in developing insecticides targeting larvae growth by disrupting their metabolic processes.
Introduction to 1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole in Contemporary Heterocyclic Chemistry

The structural architecture of 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole exemplifies modern strategies in rational drug design, combining a nitrogen-containing heterocycle with strategically selected substituents to optimize pharmacological properties. This compound belongs to the pyrazole class of azoles, characterized by a five-membered ring with two adjacent nitrogen atoms, renowned for their metabolic stability and capacity for diverse non-covalent interactions with biological targets. The deliberate incorporation of the cyclopropyl group at N1 and the 1,1-difluoroethyl moiety at C3 creates a hybrid structure where steric constraint meets pronounced electronic modulation. The cyclopropyl ring imposes significant torsional energy barriers and restricted bond angles, forcing specific orientations upon binding, while the difluoroethyl group—bearing two highly electronegative fluorine atoms—introduces strong dipole moments, enhanced lipophilicity, and resistance to oxidative metabolism. This combination is rarely observed in naturally occurring molecules, making it a product of sophisticated synthetic medicinal chemistry aimed at overcoming limitations of earlier azole-based pharmacophores. Its emergence reflects a broader trend in heterocyclic chemistry: the deployment of small, strained ring systems coupled with fluorine to fine-tune drug-like properties such as target binding affinity, membrane permeability, and pharmacokinetic profiles [4] [1].

Historical Evolution of Pyrazole-Based Pharmacophores in Drug Discovery

The pyrazole scaffold has undergone transformative evolution within medicinal chemistry, transitioning from simple synthetic intermediates to privileged structures in clinical agents. Early pyrazole derivatives, explored primarily as dyes or agrochemicals, gained pharmaceutical significance with the discovery of their potent bioactivities in the mid-20th century. Celecoxib (Celebrex®), a 1,5-diarylpyrazole, marked a watershed moment as the first selective cyclooxygenase-2 (COX-2) inhibitor approved for arthritis, demonstrating that pyrazole could serve as a central template for achieving isoform selectivity among closely related enzymes. This success spurred intensive exploration of pyrazole diversification. The subsequent development of rimonabant, a 1,5-diaryl pyrazole derivative acting as a cannabinoid CB1 receptor inverse agonist for obesity management (later withdrawn due to psychiatric side effects), further underscored the scaffold’s versatility in targeting G-protein-coupled receptors (GPCRs). Concurrently, CDPPB, a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), showcased pyrazole’s utility in central nervous system (CNS) drug discovery, partly attributed to its ability to cross the blood-brain barrier [4].

Table 1: Clinically Significant Pyrazole-Containing Drugs and Their Targets

Compound NameTherapeutic AreaPrimary TargetKey Structural Features
Celecoxib (Celebrex®)Anti-inflammatory, AnalgesicCyclooxygenase-2 (COX-2)1,5-Diaryl; Sulfonamide substituent
RimonabantAnti-obesity (Withdrawn)Cannabinoid Receptor 1 (CB1)1,5-Diaryl; Piperidinyl substituent
CDPPBExperimental (CNS)mGluR5 (Positive Allosteric Mod)3-Cyano; Ethynyl linkage to phenyl
BetazoleDiagnostic (Gastric function)Histamine H2 Receptor2-Heteroaryl substitution (Imidazole)
FezolamideAntidepressantMonoamine Oxidase (MAO)4-Trifluoromethylphenyl substituent

The journey towards more complex pyrazoles, like 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole, represents a third generation of optimization focused on metabolic stability and kinase selectivity. Early aryl-substituted pyrazoles often suffered from rapid Phase I oxidation (e.g., hydroxylation of phenyl rings or benzylic positions) and glucuronidation. Replacing phenyl rings with saturated carbocycles like cyclopropyl addressed this; the cyclopropyl ring’s high C-H bond dissociation energy and lack of oxidizable π-bonds significantly hinder oxidative metabolism. Furthermore, introducing fluorine atoms, particularly in alkyl groups like -CF₂CH₃ (difluoroethyl), became a cornerstone strategy. Fluorine’s strong electron-withdrawing effect reduces electron density on adjacent carbons, making them less susceptible to cytochrome P450-mediated oxidation, while simultaneously modulating pKa, lipophilicity (log P), and enhancing membrane permeability. This historical trajectory—from simple arylpyrazoles to derivatives bearing metabolically resilient substituents like cyclopropyl and fluoroalkyl groups—demonstrates a deliberate shift towards improving drug half-life and target residence time [4] [1] [10].

Structural Uniqueness of Cyclopropyl and Difluoroethyl Substituents in Azole Systems

The cyclopropyl ring attached to the pyrazole nitrogen (N1) imparts profound conformational and electronic effects. As the smallest carbocycle, cyclopropane possesses significant angle strain (ca. 115° internal bond angle vs. ideal sp³ 109.5°), resulting in characteristic "banana bonds" with high s-character. This strain energy translates into:

  • Steric Constraint & Pre-organization: The cyclopropyl group acts as a rigid, bulky substituent that restricts rotation around the N1-C(cyclopropyl) bond. This can force the pyrazole ring and its C3 substituent into a specific orientation relative to binding site residues, potentially enhancing complementarity and reducing the entropic penalty upon binding. For example, in kinase inhibitors like DDR1/2 inhibitors (e.g., quinazoline derivatives), the N1-cyclopropyl moiety helps optimize binding within the hydrophobic back pocket while avoiding undesired interactions with off-target kinases like RET or ALK [1].
  • Enhanced Metabolic Stability: The bond dissociation energy (BDE) of the C-H bonds in cyclopropane (~106 kcal/mol) is significantly higher than in unstrained alkyl chains (e.g., ~98-101 kcal/mol for ethyl). This higher BDE, combined with the absence of π-bonds susceptible to epoxidation, makes the cyclopropyl group remarkably resistant to oxidative metabolism by P450 enzymes compared to larger alkyl groups (e.g., isopropyl, n-butyl) or phenyl rings.
  • Electron-Donating Effect (+I Effect): Despite its strain, cyclopropyl behaves as a superior σ-donor compared to linear alkyl chains or even tert-butyl groups. This hyperconjugative donation can raise the electron density on the pyrazole nitrogen, influencing its hydrogen-bonding acceptor capacity and the overall electron distribution within the ring, potentially affecting π-stacking interactions or metal coordination [1] [3] [5].

The 1,1-difluoroethyl group (-CHFCH₃) at C3 provides a distinct set of advantages, primarily driven by the unique properties of fluorine:

  • Polar Hydrophobicity & Lipophilicity Enhancement: Fluorine atoms are highly electronegative but also possess low polarizability. The -CF₂H moiety within -CHFCH₃ creates a strong dipole moment (significantly larger than a methyl or ethyl group), increasing polarity. However, fluorinated alkyl groups also increase lipophilicity (measured as log P/D) compared to their non-fluorinated analogs. This paradoxical "polar hydrophobicity" improves passive cellular permeability and can enhance binding within often hydrophobic enzyme active sites or receptor pockets through dipole-dipole, C-F---H-N, or C-F---C=O interactions. For instance, trifluoromethylpyrazoles (e.g., 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide [10]) exploit this for potent bioactivity.
  • Metabolic Blocking and Steric Occlusion: Replacing two hydrogen atoms on the methylene carbon of an ethyl group (-CH₂CH₃) with fluorine creates the -CHFCH₃ group. Fluorine’s atomic radius (van der Waals radius ~1.47 Å) is similar to hydrogen (~1.20 Å), so bulk increases moderately. Crucially, fluorination dramatically reduces the susceptibility of the adjacent carbon to oxidation. Enzymatic hydroxylation at the -CHF- carbon is sterically hindered and electronically disfavored due to the electron-withdrawing nature of fluorine, which depletes electron density from that carbon. The terminal methyl group remains somewhat vulnerable but less so than in a standard ethyl chain.
  • Modulation of pKa and Bioisosterism: The strong inductive effect (-I effect) of the two fluorines lowers the pKa of any nearby acidic/basic groups. More importantly, the -CHFCH₃ group can act as a bioisostere for groups like -CH(OH)CH₃, -C(O)CH₃, -CN, or even thiazole rings, offering similar steric demand and polarity but vastly improved metabolic stability and often better passive diffusion characteristics. This is evident in compounds like 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2137729-16-7) [8], designed for further derivatization into amides or esters targeting specific enzymes.

Table 2: Key Physicochemical and Structural Properties of Cyclopropyl and Difluoroethyl Groups in Pyrazoles

PropertyCyclopropyl Substituent (N1)1,1-Difluoroethyl Substituent (C3)
Steric ImpactModerate bulk; Highly rigid, planarModerate bulk (~similar to ethyl/isopropyl); Flexible
Electronic EffectStrong σ-donor (+I); No significant π-π*Strong σ-withdrawer (-I); Generates dipole
Metabolic StabilityHigh (Resists oxidation)High (Blocks oxidation at β-carbon)
Lipophilicity (Δlog P)Moderate increaseSignificant increase
Key Role in BindingConformational constraint; Fills hydrophobic pocketsDipole interactions; Mimics carbonyl/thiol; Enhances membrane permeation
Synthetic AccessibilityModerate (e.g., SN2 on pyrazole-NH with cyclopropyl halide)Moderate/Challenging (Requires fluorination or building block use e.g., 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid [1393532-43-8] [3] as precursor)

The synergistic combination of cyclopropyl at N1 and 1,1-difluoroethyl at C3 in a single pyrazole ring creates a molecule with a finely balanced profile: the rigidity and metabolic protection from cyclopropyl complement the polarity, lipophilicity, and electronic effects of the difluoroethyl group. This makes 1-cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole a compelling advanced intermediate for further functionalization (e.g., at C4/C5 if unsubstituted, or via derivatization of a carboxylic acid group if present as in 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid [1622883-44-6] [6]) towards discovering potent, selective, and orally bioavailable drugs targeting kinases (like DDR1/2 [1]), ion channels (like TRPV1 [9]), or other enzymes where pyrazole cores have proven effective.

Properties

Product Name

1-Cyclopropyl-3-(1,1-difluoroethyl)-1H-pyrazole

IUPAC Name

1-cyclopropyl-3-(1,1-difluoroethyl)pyrazole

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H10F2N2/c1-8(9,10)7-4-5-12(11-7)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

NONFJZHPQXJTPM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)C2CC2)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.